Ruxolitinib sulfate
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Overview
Description
It is primarily used in the treatment of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, which are characterized by the abnormal activation of the JAK-STAT pathway . This compound has shown significant clinical activity and has been approved for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruxolitinib sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the formation of the sulfate salt to enhance the compound’s solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ruxolitinib sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Scientific Research Applications
Ruxolitinib sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway.
Biology: Employed in cellular assays to investigate the effects of JAK inhibition on cell proliferation and survival.
Medicine: Clinically used to treat myelofibrosis, polycythemia vera, and other related conditions. .
Industry: Utilized in the development of new therapeutic agents targeting the JAK-STAT pathway.
Mechanism of Action
Ruxolitinib sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to abnormal cell proliferation and survival. The compound specifically targets the ATP-binding site of JAK1 and JAK2, making it highly effective in conditions characterized by JAK-STAT pathway dysregulation .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used primarily for rheumatoid arthritis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis and COVID-19.
Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.
Uniqueness
Ruxolitinib sulfate is unique due to its high selectivity for JAK1 and JAK2, with minimal off-target effects on other kinases. This selectivity contributes to its efficacy and safety profile in treating myeloproliferative neoplasms and other conditions .
Properties
CAS No. |
1092939-16-6 |
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Molecular Formula |
C17H20N6O4S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid |
InChI |
InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1 |
InChI Key |
LGJWVXWQCTZSGC-XFULWGLBSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |
Synonyms |
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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